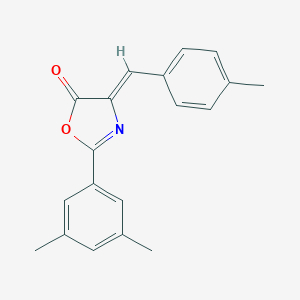![molecular formula C20H27N7O B391304 3-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL](/img/structure/B391304.png)
3-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound that belongs to the class of 1,3,5-triazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves the following steps:
Starting Material: The synthesis begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and inexpensive starting material.
Substitution Reactions: The chlorine atoms in cyanuric chloride are sequentially replaced by piperidine groups through nucleophilic substitution reactions.
Hydrazone Formation: The resulting intermediate is then reacted with hydrazine to form the hydrazonomethyl group.
Phenol Addition: Finally, the phenol group is introduced through a condensation reaction with the hydrazone intermediate, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods such as microwave irradiation to reduce reaction times and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
3-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The hydrazone group can be reduced to form corresponding amines.
Substitution: The triazine ring can undergo further substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
3-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a monoamine oxidase inhibitor, which could be useful in the treatment of neurological disorders.
Agriculture: Triazine derivatives are known for their herbicidal properties and are used in the development of new agrochemicals.
Material Science: These compounds are used in the synthesis of advanced materials, including polymers and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 3-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dimethoxy-1,3,5-triazine: Known for its antimicrobial activity.
4,6-Diphenyl-1,3,5-triazine: Used in the synthesis of OLED materials.
1,3,5-Triazine-1,2,4-triazine Hybrids: Studied for their cholinesterase inhibitory activity.
Uniqueness
3-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is unique due to its combination of piperidine and hydrazonomethyl groups, which confer specific biological activities and make it a versatile compound for various applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C20H27N7O |
|---|---|
Peso molecular |
381.5g/mol |
Nombre IUPAC |
3-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C20H27N7O/c28-17-9-7-8-16(14-17)15-21-25-18-22-19(26-10-3-1-4-11-26)24-20(23-18)27-12-5-2-6-13-27/h7-9,14-15,28H,1-6,10-13H2,(H,22,23,24,25)/b21-15+ |
Clave InChI |
PULQMUPKGJAOAJ-RCCKNPSSSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)O)N4CCCCC4 |
SMILES isomérico |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)O)N4CCCCC4 |
SMILES canónico |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)O)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'~2~,N'~4~-bis[(4,5-dibromo-2-furyl)methylene]-3,5-dimethyl-1H-pyrrole-2,4-dicarbohydrazide](/img/structure/B391225.png)


![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B391230.png)
![4-(Dimethylamino)benzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391231.png)
![4-N-benzyl-6-morpholin-4-yl-2-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]-1,3,5-triazine-2,4-diamine](/img/structure/B391232.png)
![N-(2-chlorophenyl)-3-{2-[(5-{4-nitrophenyl}-2-furyl)methylene]hydrazino}-3-oxopropanamide](/img/structure/B391233.png)
![4-[(2E)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE](/img/structure/B391234.png)

![3-(4-chlorophenyl)-5-(2,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B391236.png)
![N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B391240.png)
![2,4-Dichlorobenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391241.png)

![2,4-Dichlorobenzaldehyde [6-(3-toluidino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazone](/img/structure/B391245.png)
